3-iodo-N-(pentan-2-yl)benzamide
Description
3-Iodo-N-(pentan-2-yl)benzamide is a benzamide derivative featuring a meta-iodine substituent on the aromatic ring and a branched pentan-2-yl group attached to the amide nitrogen. Its structure combines a heavy halogen (iodine) with an aliphatic chain, balancing lipophilicity and steric bulk, which may influence pharmacokinetics and target binding .
Properties
IUPAC Name |
3-iodo-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-3-5-9(2)14-12(15)10-6-4-7-11(13)8-10/h4,6-9H,3,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNCMOOGTXKTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(pentan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the direct iodination of N-(pentan-2-yl)benzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of N-(pentan-2-yl)benzamide derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of N-(pentan-2-yl)benzylamine.
Scientific Research Applications
3-iodo-N-(pentan-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-iodo-N-(pentan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which enhances the binding affinity to the target. Additionally, the amide group can form hydrogen bonds with the target, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamide Ring
(a) 3,4-Dichloro-N-(pentan-2-yl)benzamide (NSC-405020)
- Structural Features : Chlorine atoms at positions 3 and 4 on the benzamide ring; same pentan-2-yl N-substituent.
- Biological Activity: Specific non-catalytic inhibitor of MMP-14, targeting the PEX domain to disrupt homodimerization .
- Binding Affinity: The dichloro derivative’s smaller size may allow deeper penetration into hydrophobic pockets compared to the bulkier iodine substituent.
(b) 3-Iodo-N-(2-pyridinyl)benzamide
- Structural Features : Pyridinyl group replaces pentan-2-yl; meta-iodine retained.
- Pharmacokinetics : The pyridine nitrogen enhances solubility via hydrogen bonding but reduces lipophilicity compared to the aliphatic chain .
- Applications: Potential use in coordination chemistry due to the pyridine’s chelating ability, unlike the purely hydrophobic pentan-2-yl group .
(c) 2-Iodo-N-phenylbenzamide (Benodanil)
Variations in the N-Substituent
(a) 3-Iodo-N-(quinolin-8-yl)benzamide
- Structural Features: Bulky quinoline substituent replaces pentan-2-yl.
- Synthesis: Prepared via amidation of 3-iodobenzoyl chloride with 8-aminoquinoline .
(b) 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide
- Structural Features : Trifluoromethylphenyl substituent; meta-iodine retained.
- Crystallography : Exhibits a stable crystal structure due to halogen bonding (iodine) and CF₃ group’s electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
